Erectquione A

Description

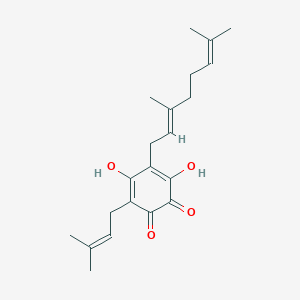

Erectquione A (C₂₁H₂₈O₃) is a meroterpenoid isolated from Hypericum erectum, characterized by a unique quinone-prenyl hybrid structure . Its synthesis involves a bioinspired approach starting with 2,4,6-trihydroxybenzaldehyde, followed by sequential geranylation and Dakin oxidation, yielding a red oil with 70% efficiency . Key spectroscopic data include:

- Rf: 0.35 (4:1 petroleum ether/ethyl acetate)

- IR peaks: 3401 cm⁻¹ (O–H), 1653 cm⁻¹ (quinone C=O), and 750 cm⁻¹ (aromatic C–H bending) .

- NMR: Distinct signals at δ 1.60 ppm (prenyl methyl) and δ 12.10 ppm (phenolic OH) .

- Mass: ESI-MS m/z 345.2057 [M+H]⁺, confirming molecular formula .

Erectquione A serves as a biosynthetic precursor to complex meroterpenoids like hyperelodione D and erectones A/B through Diels–Alder cascades .

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-6-(3-methylbut-2-enyl)cyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H28O4/c1-13(2)7-6-8-15(5)10-12-17-18(22)16(11-9-14(3)4)19(23)21(25)20(17)24/h7,9-10,22,24H,6,8,11-12H2,1-5H3/b15-10+ |

InChI Key |

OXDKRQBRJWYFPA-XNTDXEJSSA-N |

SMILES |

CC(=CCCC(=CCC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)C)C |

Synonyms |

erectquione A |

Origin of Product |

United States |

Comparison with Similar Compounds

Hyperelodione D (Revised Structure)

Structure: Hyperelodione D (C₃₁H₄₄O₄) arises from a Diels–Alder reaction between Erectquione A and E,E-α-farnesene, followed by Prins cyclization and cycloetherification . It features six stereocenters and three fused rings, contrasting with Erectquione A’s simpler quinone-prenyl framework. Synthesis:

- Yield: 46% (1:1 mixture of endo adducts) via aqueous Diels–Alder cascade at 50°C .

- Key spectral differences: IR peak at 1664 cm⁻¹ (ester C=O) and additional δ 5.10–5.30 ppm olefinic protons in ¹H NMR .

| Parameter | Erectquione A | Hyperelodione D |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₃ | C₃₁H₄₄O₄ |

| Molecular Weight | 344.45 g/mol | 516.68 g/mol |

| Key Functional Groups | Quinone, prenyl | Quinone, farnesyl, ether |

| Bioactivity | Precursor role | Antifungal potential |

Erectone B

Structure: Erectone B (C₂₅H₃₀O₅) shares the quinone core but incorporates an additional geranyl moiety compared to Erectquione A . Synthesis: Derived from Erectquione A via Diels–Alder reaction with E-β-ocimene, yielding 40% alongside erectone A . Key Contrasts:

- Higher molecular weight (434.50 g/mol) due to extended prenylation.

- Enhanced lipophilicity (Rf = 0.45 in 3:1 petroleum ether/ethyl acetate) .

Functional Comparison with Non-Meroterpenoid Analogues

N1,N5,N10-Tri-p-Coumaroylspermidine

Structure : A spermidine-polyamine alkaloid (C₃₀H₃₅N₃O₆) identified in Anchusa italica .

Contrasts :

- Bioactivity : Exhibits antioxidant properties vs. Erectquione A’s role in biosynthesis.

- Synthesis : Biosynthetically unrelated; derived from spermidine and coumaric acid .

| Parameter | Erectquione A | N1,N5,N10-Tri-p-Coumaroylspermidine |

|---|---|---|

| Core Structure | Quinone-prenyl | Polyamine-coumaroyl |

| Molecular Weight | 344.45 g/mol | 533.62 g/mol |

| Natural Source | Hypericum erectum | Anchusa italica |

Research Findings and Implications

- Biomimetic Synthesis : Erectquione A’s cascade reactions enable efficient construction of hyperelodione D’s six stereocenters in one step, showcasing biomimetic strategies’ superiority over stepwise synthesis .

- Structural Revisions : NMR comparisons between synthetic and natural Erectquione A confirmed its identity, while hyperelodione D’s structure was revised based on HMBC correlations .

- Biological Relevance : Erectquione A’s reactivity with terpenes suggests its ecological role in plant defense, as seen in Hypericum species’ essential oil components .

Q & A

Q. What are the established methods for synthesizing Erectquione A, and how can their reproducibility be validated in academic settings?

Methodological Answer: Synthesis protocols for Erectquione A should prioritize reproducibility by documenting reaction conditions (temperature, catalysts, solvents) and purification steps. Validate reproducibility via:

- Comparative analysis : Replicate synthesis using independent batches and compare yield/purity via HPLC or NMR .

- Cross-lab validation : Collaborate with external labs to test protocols under standardized conditions .

- Data transparency : Publish raw spectral data and chromatograms in supplementary materials to enable peer verification .

Q. How can researchers characterize the structural and functional properties of Erectquione A to resolve ambiguities in existing literature?

Methodological Answer: Use a multi-technique approach:

- Spectroscopic profiling : Combine NMR (¹H/¹³C), FT-IR, and X-ray crystallography to confirm molecular structure .

- Functional assays : Pair in vitro bioactivity tests (e.g., enzyme inhibition) with computational docking studies to correlate structure-activity relationships .

- Meta-analysis : Systematically compare findings with prior studies to identify methodological divergences (e.g., solvent effects on conformational stability) .

Q. What analytical techniques are optimal for quantifying Erectquione A in complex matrices (e.g., biological fluids or environmental samples)?

Methodological Answer:

- Chromatographic methods : Optimize LC-MS/MS parameters (column type, mobile phase) to enhance selectivity and minimize matrix interference .

- Calibration standards : Use isotope-labeled internal standards (e.g., ¹³C-Erectquione A) to correct for recovery variations .

- Validation protocols : Follow ICH guidelines for accuracy, precision, and limit of detection (LOD) quantification .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the environmental fate and ecotoxicological effects of Erectquione A?

Methodological Answer: Adopt a tiered framework:

- Phase 1 (Lab-scale) : Conduct OECD-compliant biodegradation and bioaccumulation assays under controlled conditions (pH, temperature) .

- Phase 2 (Microcosm) : Simulate real-world scenarios (e.g., soil-water systems) to assess metabolite formation and trophic transfer .

- Theoretical integration : Link results to conceptual models (e.g., fugacity models) to predict long-term ecosystem impacts .

Q. How can researchers address contradictions in reported bioactivity data for Erectquione A across different experimental systems?

Methodological Answer:

- Source triangulation : Compare experimental variables (cell lines, assay endpoints, dosing regimens) to identify confounding factors .

- Multivariate analysis : Apply PCA or cluster analysis to isolate variables (e.g., solvent polarity, protein binding) driving divergent outcomes .

- Replication studies : Design multi-center trials using harmonized protocols to validate dose-response consistency .

Q. What strategies are effective for validating computational models (e.g., QSAR, molecular dynamics) predicting Erectquione A’s interactions with biological targets?

Methodological Answer:

- Experimental benchmarking : Validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

- Uncertainty quantification : Use Monte Carlo simulations to assess model robustness against parameter variability (e.g., force field selection) .

- Cross-validation : Compare results across multiple software platforms (e.g., AutoDock vs. Schrödinger) to mitigate algorithmic bias .

Q. What methodological considerations are critical for assessing Erectquione A’s stability under varying storage and processing conditions?

Methodological Answer:

- Stress testing : Expose samples to accelerated degradation conditions (light, heat, oxidation) and monitor decomposition via UPLC-UV .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from high-temperature stability data .

- Container compatibility : Test leaching effects of storage materials (glass vs. polymer) on compound integrity .

Q. How can researchers determine the limit of detection (LOD) and quantification (LOQ) for Erectquione A in trace-level environmental monitoring?

Methodological Answer:

- Signal-to-noise optimization : Use iterative gradient elution in LC-MS to enhance peak resolution .

- Statistical calibration : Calculate LOD/LOQ via 3σ and 10σ criteria from blank sample replicates .

- Matrix-matched standards : Prepare calibration curves in site-specific matrices (e.g., river water) to account for ion suppression .

Q. What experimental frameworks integrate multi-omics data (e.g., metabolomics, proteomics) to elucidate Erectquione A’s mechanism of action?

Methodological Answer:

- Systems biology : Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (KEGG, GO) to identify perturbed networks .

- Temporal sampling : Collect time-series data to distinguish primary targets from compensatory mechanisms .

- Data fusion : Apply machine learning (e.g., random forests) to integrate omics layers and prioritize key biomarkers .

Q. How should dose-response relationships for Erectquione A be analyzed to account for non-linear or hormetic effects in toxicity studies?

Methodological Answer:

- Model selection : Compare Hill, Weibull, and biphasic models using AIC/BIC criteria to identify best-fit curves .

- Threshold detection : Apply breakpoint regression to pinpoint inflection points in dose-response data .

- Biological replication : Use in vivo models (e.g., zebrafish embryos) to confirm hormesis at organismal levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.